molecular formula C12H14ClNO2 B1602448 Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate CAS No. 939758-09-5

Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B1602448
CAS No.: 939758-09-5
M. Wt: 239.7 g/mol
InChI Key: ZACOZGRAXFFGLR-UHFFFAOYSA-N
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Description

Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by a pyrrolidine ring substituted with a methyl ester group at the 3-position and a 3-chlorophenyl group at the 4-position. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method involves the cyclization of an appropriate amine with a suitable carbonyl compound.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced through a substitution reaction, where a suitable phenyl derivative is reacted with the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 3-position of the pyrrolidine ring to form the methyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorophenyl group to a phenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or phenyl derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activities, including its effects on various biological pathways and targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex chemical compounds.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:

    Methyl 4-phenylpyrrolidine-3-carboxylate: Lacks the chlorine substituent, which may affect its biological activity and chemical reactivity.

    Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate: The position of the chlorine substituent can influence the compound’s properties.

    Methyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate: The presence of a bromine atom instead of chlorine can lead to different reactivity and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-16-12(15)11-7-14-6-10(11)8-3-2-4-9(13)5-8/h2-5,10-11,14H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACOZGRAXFFGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585626
Record name Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939758-09-5
Record name Methyl 4-(3-chlorophenyl)-3-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939758-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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